4-chloro-N-isopropylquinazolin-2-amine
CAS No.: 2092096-37-0
Cat. No.: VC3141537
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2092096-37-0 |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 4-chloro-N-propan-2-ylquinazolin-2-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-7(2)13-11-14-9-6-4-3-5-8(9)10(12)15-11/h3-7H,1-2H3,(H,13,14,15) |
| Standard InChI Key | PBMUAYVCZQABQX-UHFFFAOYSA-N |
| SMILES | CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl |
| Canonical SMILES | CC(C)NC1=NC2=CC=CC=C2C(=N1)Cl |
Introduction
4-Chloro-N-isopropylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This specific compound, with the CAS number 2092096-37-0, features a quinazoline core with a chlorine atom at the 4-position and an isopropyl group attached to the nitrogen atom at the 2-position.
Synthesis and Chemical Transformations
The synthesis of 4-Chloro-N-isopropylquinazolin-2-amine typically involves multi-step organic synthesis techniques. These may include nucleophilic substitution reactions, where the chlorine atom can be replaced by other functional groups under appropriate conditions. The choice of solvents, bases, and reaction temperatures is crucial for optimizing yield and purity.
Common reagents used in such syntheses include bases like sodium hydride or potassium carbonate to facilitate substitution reactions. The compound's reactivity profile allows it to participate in various chemical transformations, making it versatile for synthetic applications.
Biological Activities and Applications
Quinazolines, including 4-Chloro-N-isopropylquinazolin-2-amine, are of interest due to their potential biological activities. These compounds can interact with various biological targets, such as enzymes or receptors, and may function as inhibitors or activators depending on their context within biochemical pathways.
While specific biological activities of 4-Chloro-N-isopropylquinazolin-2-amine have not been extensively detailed in available literature, quinazolines in general have been explored for their antileishmanial, antibacterial, and anticancer properties . Further research is needed to elucidate the precise mechanisms and potential applications of this compound.
Research Findings and Future Directions
Research on quinazoline derivatives has shown promising results in various therapeutic areas. For instance, N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated antileishmanial activity, with some compounds showing efficacy in reducing parasitemia in animal models . Similarly, quinazoline derivatives have been investigated for their antibacterial properties, with structural variations influencing potency against different bacterial strains .
Future studies on 4-Chloro-N-isopropylquinazolin-2-amine could focus on exploring its biological activity, optimizing its synthesis, and investigating its potential applications in medicinal chemistry.
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